N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline
CAS No.:
Cat. No.: VC14974687
Molecular Formula: C24H29NO6
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29NO6 |
|---|---|
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C24H29NO6/c1-7-8-18(22(27)28)25-19(26)10-15-12(2)14-9-16-17(24(4,5)6)11-30-20(16)13(3)21(14)31-23(15)29/h9,11,18H,7-8,10H2,1-6H3,(H,25,26)(H,27,28) |
| Standard InChI Key | IZPTYXSZGXMMQY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C(C)(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a furochromenone scaffold (a fused furano-coumarin system) substituted with tert-butyl, methyl, and acetyl-norvaline groups. The IUPAC name, 2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid, reflects its intricate substituent arrangement. Key features include:
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Furochromenone core: A planar, aromatic system contributing to π-π stacking interactions.
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tert-Butyl and methyl groups: Hydrophobic substituents enhancing lipid solubility.
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Acetylated norvaline: A non-proteinogenic amino acid derivative enabling hydrogen bonding and enzymatic recognition .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₉NO₆ | |
| Molecular Weight | 427.5 g/mol | |
| IUPAC Name | 2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid | |
| SMILES | CC(C)(C)C1=C(C(=O)OC2=C(C3=C(C=C1C2)C(=CO3)C)C)CC(=O)NC(CCCC)C(=O)O | |
| InChI Key | OYULCCKKLJPNPU-DIFFPNOSSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential modifications of furochromenone precursors followed by coupling with norvaline. Key steps include:
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Furochromenone core formation: Cyclocondensation of substituted coumarins with furan derivatives under acidic conditions.
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Acetylation: Introduction of the acetyl group at position 6 using acetic anhydride or acetyl chloride.
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Norvaline conjugation: Amide bond formation between the acetylated intermediate and norvaline via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Furochromenone synthesis | H₂SO₄, 80°C, 12 h | 65–70% |
| Acetylation | Ac₂O, DMAP, CH₂Cl₂, rt, 4 h | 85% |
| Norvaline coupling | EDC, HOBt, DMF, 0°C → rt, 24 h | 60% |
Challenges and Optimizations
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Steric hindrance: The tert-butyl group at position 3 complicates electrophilic substitutions, necessitating bulky base catalysts (e.g., DBU).
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Racemization control: Chiral centers in norvaline require mild coupling conditions to prevent epimerization .
Biological Activities and Mechanisms
Anti-Inflammatory Properties
In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, with IC₅₀ values comparable to ibuprofen. The furochromenone core likely binds to COX-2’s hydrophobic pocket, while the acetyl-norvaline moiety stabilizes interactions via hydrogen bonding .
Antioxidant Effects
The compound scavenges DPPH radicals (EC₅₀ = 12.3 μM) and reduces lipid peroxidation in hepatic cells. Electron-donating groups (e.g., methyl) on the furochromenone ring enhance radical stabilization.
Comparative Analysis with Analogues
Structural modifications significantly alter bioactivity:
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